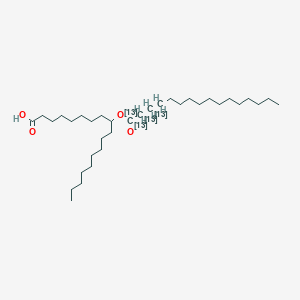

9-PAHSA-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-CGRMNBRFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vivo Functions of 9-PAHSA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-Palmitoyl-hydroxy-stearic acid (9-PAHSA) is an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has emerged as a significant bioactive lipid with pleiotropic effects on metabolism and inflammation.[1][2][3][4] Discovered through lipidomic analysis of adipose tissue from insulin-sensitive mice, 9-PAHSA levels are positively correlated with insulin sensitivity in humans and are diminished in insulin-resistant states.[4][5][6][7] In vivo studies have demonstrated its capacity to improve glucose homeostasis, exert potent anti-inflammatory effects, and protect against cardiovascular complications.[1][4][5] This document provides a comprehensive technical overview of the in vivo functions of 9-PAHSA, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its biological roles.

Core In Vivo Functions of 9-PAHSA

Metabolic Regulation

9-PAHSA plays a crucial role in regulating glucose and lipid metabolism, primarily through its effects on insulin sensitivity and secretion.

-

Improved Glucose Homeostasis: Administration of 9-PAHSA in mouse models of insulin resistance and diabetes has been shown to lower ambient glycemia and improve glucose tolerance.[4][5][8] A single oral dose can enhance glucose tolerance, and chronic treatment has sustained effects on improving insulin sensitivity.[5][7][9] For instance, in high-fat diet (HFD)-fed mice, oral administration of 9-PAHSA lowered basal glucose levels within 30 minutes and improved the glucose excursion curve during an oral glucose tolerance test (OGTT).[8] In db/db mice, a model for type 2 diabetes, 9-PAHSA administration for two weeks significantly reduced blood glucose levels.[5]

-

Enhanced Insulin Secretion and Sensitivity: 9-PAHSA stimulates both glucagon-like peptide-1 (GLP-1) and insulin secretion.[4][5][8][9] This effect contributes to its glucose-lowering properties. The S-enantiomer of 9-PAHSA, in particular, shows a greater capacity for promoting glucose-stimulated insulin secretion (GSIS).[10] Furthermore, 9-PAHSA enhances insulin sensitivity, an effect demonstrated by improved responses to insulin in vivo.[9][10] Chronic treatment in HFD-fed mice has been shown to prevent the increase in islet mass, which is indicative of reduced insulin resistance.[9]

-

Adipose Tissue Browning: 9-PAHSA promotes the "browning" of white adipose tissue (WAT), a process that increases thermogenesis and energy expenditure.[11][12][13] This is achieved by increasing the expression of brown fat-specific genes, such as UCP1, in white adipocytes.[11][13] This browning effect is mediated, at least in part, through the activation of G-protein-coupled receptor 120 (GPR120).[11][13]

Anti-inflammatory Effects

9-PAHSA exhibits significant anti-inflammatory properties in various in vivo contexts.

-

Reduction of Adipose Tissue Inflammation: In obese, insulin-resistant mice, 9-PAHSA administration decreases inflammation in adipose tissue.[5] It has been shown to lower the levels of inflammatory macrophages in the adipose tissue of mice on a high-fat diet.[14]

-

Modulation of Immune Cell Activity: 9-PAHSA can attenuate the activation of immune cells. For example, it has been shown to reduce lipopolysaccharide (LPS)-induced activation of dendritic cells and cytokine production.[5] It can also reduce the secretion of certain chemokines, such as CXCL10, in response to inflammatory stimuli.[2] The anti-inflammatory effects are often mediated through the GPR120 receptor, leading to the inhibition of inflammatory signaling pathways like the NF-κB pathway.[11][12]

Cardiovascular Protection

Recent studies have highlighted the protective effects of 9-PAHSA on the cardiovascular system, particularly in the context of diabetes.

-

Amelioration of Diabetic Cardiovascular Complications: In db/db mice, 9-PAHSA treatment has been shown to ameliorate vascular calcification and reduce myocardial hypertrophy and dysfunction.[5] This suggests a therapeutic potential for diabetic cardiovascular disease.

-

Promotion of Autophagy: The cardiovascular benefits of 9-PAHSA are linked to its ability to promote autophagic flux.[5] In the myocardium of diabetic mice, 9-PAHSA treatment increased the levels of autophagy-related proteins like BECN1 and PI3KIII, while reducing the expression of mTOR, a negative regulator of autophagy.[5]

Gut Microbiota Interaction

The beneficial metabolic effects of 9-PAHSA in diet-induced obesity appear to be dependent on the gut microbiota.[6][15] While 9-PAHSA improves glucose tolerance in chow-fed germ-free mice, these effects are lost when the mice are fed a high-fat diet.[6][15] However, transplanting feces from PAHSA-treated conventional mice into HFD-fed germ-free mice increases insulin sensitivity, indicating that the gut microbiota is necessary for and can transmit these beneficial effects.[6][15]

Signaling Pathways and Mechanisms of Action

The in vivo functions of 9-PAHSA are mediated through several key signaling pathways, primarily involving G-protein coupled receptors (GPCRs).

GPR120 Signaling

GPR120 (also known as FFAR4) is a key receptor for 9-PAHSA, mediating many of its anti-inflammatory and insulin-sensitizing effects.[4][16] In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[4][16] Activation of GPR120 by 9-PAHSA also inhibits the LPS-induced NF-κB inflammatory pathway, contributing to its anti-inflammatory effects and promoting the browning of white fat.[11][12]

GPR40 Signaling

GPR40 (also known as FFAR1) is another GPCR activated by 9-PAHSA, and it plays a significant role in mediating the effects of 9-PAHSA on insulin secretion.[17] The potentiation of glucose-stimulated insulin secretion (GSIS) by 9-PAHSA in human islets can be reversed by a GPR40 antagonist, confirming the involvement of this receptor.[9][17]

PI3K/AKT/mTOR Pathway

The cardioprotective effects of 9-PAHSA are associated with the regulation of autophagy through the PI3K/AKT/mTOR pathway.[5] In the diabetic myocardium, 9-PAHSA treatment leads to the downregulation of the Akt-mTOR pathway, which in turn activates autophagy.[18] This enhanced autophagy helps in clearing cellular debris and damaged organelles, thereby improving cardiac function.[5] The S-enantiomer of 9-PAHSA has also been shown to restore the PI3K/AKT pathway in diabetic environments in vitro.[19]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of 9-PAHSA.

Table 1: Effects of 9-PAHSA on Glucose Metabolism in Mice

| Parameter | Mouse Model | Treatment Details | Outcome | Reference |

| Blood Glucose | db/db mice | 50 mg/kg/day by gavage for 2 weeks | Remarkable glucose-lowering compared to vehicle | [5] |

| Glucose Tolerance (OGTT) | High-Fat Diet (HFD)-fed mice | Single oral gavage | Improved glucose tolerance with reduced area under the curve (AUC) | [8] |

| Basal Glycemia | High-Fat Diet (HFD)-fed mice | Single oral gavage | Lowered 30 minutes post-administration | [8] |

| Insulin Sensitivity | High-Fat Diet (HFD)-fed mice | Chronic treatment | Improved insulin sensitivity from day 13 onwards | [9] |

| Fasting Blood Glucose | HFD + STZ-induced diabetic mice | High-dose S-9-PAHSA | Significantly reduced fasting blood glucose | [18] |

Table 2: Effects of 9-PAHSA on Cardiovascular Parameters in db/db Mice

| Parameter | Treatment Details | Outcome | Reference |

| Carotid Vascular Calcification | 50 mg/kg/day by gavage for 4 weeks | Ameliorated | [5] |

| Myocardial Hypertrophy | 50 mg/kg/day by gavage for 4 weeks | Attenuated | [5] |

| Cardiac BECN1 and PI3KIII levels | 50 mg/kg/day by gavage for 4 weeks | Significantly increased | [5] |

| Cardiac mTOR expression | 50 mg/kg/day by gavage for 4 weeks | Reduced | [5] |

Experimental Protocols

This section provides an overview of the methodologies employed in key in vivo studies on 9-PAHSA.

Animal Models

-

Diet-Induced Obesity (DIO) Mice: Male C57BL/6 mice are often used. They are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks (e.g., 42-52 weeks) to induce obesity and insulin resistance.[8]

-

db/db Mice: These mice have a mutation in the leptin receptor gene and serve as a genetic model of type 2 diabetes, obesity, and dyslipidemia. 32-week-old mice have been used in studies.[5]

-

Streptozotocin (STZ)-Induced Diabetic Mice: Male C57BL/6 mice are fed a high-fat diet and then injected with a low dose of STZ to induce a model of type 2 diabetes.[18][19]

9-PAHSA Administration

-

Route of Administration: Oral gavage is a common route for acute and chronic studies.[5][8]

-

Dosage: Dosages vary between studies. A common dose for chronic studies is 50 mg/kg per day.[5] For acute studies, a single dose is administered.

-

Duration: Acute studies involve a single administration, while chronic studies can range from two to four weeks or even longer.[5][9]

-

Vehicle: The vehicle used to dissolve 9-PAHSA is an important consideration. A solution in methyl acetate is a common formulation for the compound itself.[1]

Key In Vivo Assays

-

Oral Glucose Tolerance Test (OGTT): After a period of fasting (e.g., 4.5 hours), mice are given an oral gavage of 9-PAHSA or vehicle.[8] After a set time (e.g., 30 minutes), a glucose bolus is administered orally, and blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.[8]

-

Insulin Tolerance Test (ITT): This test is used to assess insulin sensitivity. After a short fast, mice are injected with insulin, and blood glucose levels are monitored over time.

-

Cardiovascular Assessment: Transthoracic echocardiography using a high-resolution in vivo micro-imaging system (e.g., Visual Sonics Vevo 770) is used to assess cardiac structure and function.[5]

-

Biochemical Analysis: Blood samples are collected to measure plasma levels of insulin, GLP-1, and various metabolic markers using ELISA kits.[5][18]

-

Histology and Immunohistochemistry: Tissues such as adipose tissue and heart are collected, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunohistochemistry to detect specific protein markers.

-

Western Blotting: Protein expression levels in tissues (e.g., cardiac tissue for autophagy markers) are quantified by Western blotting.[5]

Conclusion and Future Directions

9-PAHSA is a promising endogenous lipid with significant therapeutic potential for metabolic and inflammatory diseases. Its in vivo functions are multifaceted, encompassing improvements in glucose metabolism and insulin sensitivity, potent anti-inflammatory effects, and protection against diabetic cardiovascular complications.[4][5][8] The mechanisms underlying these effects are being actively investigated and appear to involve the activation of GPCRs like GPR120 and GPR40, as well as the modulation of key cellular processes such as autophagy.[5][11][17]

While the existing data are compelling, it is important to note that some studies have not been able to replicate the beneficial metabolic effects, which may be due to differences in experimental methodologies, animal models, or the specific isomers of 9-PAHSA used.[7][20] The distinct biological activities of the 9(R)- and 9(S)-stereoisomers are an important area of ongoing research.[3][10]

Future research should focus on elucidating the complete range of receptors and signaling pathways for 9-PAHSA, understanding the role of its stereoisomers, and exploring its therapeutic efficacy and safety in more detail. The interaction with the gut microbiota is another critical area that warrants further investigation to fully harness the therapeutic potential of this bioactive lipid.[6][15] The development of stable and orally bioavailable 9-PAHSA analogs could pave the way for novel treatments for type 2 diabetes, obesity, and related inflammatory conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 14. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]

- 16. mdpi.com [mdpi.com]

- 17. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 9-Palmitoyloxy-octadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Palmitoyloxy-octadecanoic acid, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids, has garnered significant scientific interest for its diverse biological activities. This document provides a comprehensive technical overview of the known biological functions of 9-palmitoyloxy-octadecanoic acid, with a focus on its anti-inflammatory and metabolic regulatory roles. It is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Discovered in 2014, FAHFAs are composed of a fatty acid ester-linked to a hydroxy fatty acid. The specific isomer, 9-palmitoyloxy-octadecanoic acid, also commonly referred to as 9-PAHSA, involves palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1] Notably, levels of PAHSAs have been found to be diminished in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong correlation with insulin sensitivity.[1] In murine models, 9-PAHSA is the most prevalent PAHSA isomer in both white and brown adipose tissue.[1]

Anti-inflammatory Activity

The most well-documented biological activity of 9-palmitoyloxy-octadecanoic acid is its anti-inflammatory effect. This activity is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), leading to the modulation of intracellular inflammatory signaling cascades.

Signaling Pathways

GPR120-Mediated Inhibition of NF-κB Signaling: A key mechanism underlying the anti-inflammatory action of 9-palmitoyloxy-octadecanoic acid is its function as a ligand for the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] Activation of GPR120 by 9-palmitoyloxy-octadecanoic acid initiates a signaling cascade that ultimately inhibits the lipopolysaccharide (LPS)-induced activation of the nuclear factor-kappa B (NF-κB) pathway.[1][3] This inhibition prevents the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. Consequently, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is suppressed.[1] Studies have demonstrated that the anti-inflammatory effects of 9-palmitoyloxy-octadecanoic acid are significantly diminished in the absence of GPR120.[1]

Chemokine Receptor Antagonism: In addition to its agonist activity at GPR120, 9-palmitoyloxy-octadecanoic acid has been shown to exhibit antagonistic activity at several chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5.[4] This antagonism may contribute to its immunomodulatory properties by interfering with chemokine-mediated cell migration and inflammatory responses.[4][5]

Figure 1: 9-PAHSA Anti-inflammatory Signaling Pathway.

Quantitative Data

The following tables summarize the quantitative data on the anti-inflammatory effects of 9-palmitoyloxy-octadecanoic acid from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of 9-Palmitoyloxy-octadecanoic acid

| Model System | Inflammatory Stimulus | Measured Endpoint | Concentration | Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 mRNA Expression | 10 µM | Significant suppression | [6] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β mRNA Expression | 10 µM | Significant suppression | [6] |

| Human Cellular Immunity Model | Lipopolysaccharide (LPS) | CXCL10 Secretion | 10 µM | 2-fold reduction | [4] |

| Human Cellular Immunity Model | Lipopolysaccharide (LPS) | CXCL10 Secretion | 100 µM | 3.7-fold reduction | [4] |

| GPR120-expressing cells | - | GPR120 Activation | 19 µM | IC50 | [4] |

| CCR6-expressing cells | - | CCR6 Antagonism | 1.7 µM | IC50 | [4] |

| CCR7-expressing cells | - | CCR7 Antagonism | 3.2 µM | IC50 | [4] |

| CXCR4-expressing cells | - | CXCR4 Antagonism | 3.9 µM | IC50 | [4] |

| CXCR5-expressing cells | - | CXCR5 Antagonism | 19 µM | IC50 | [4] |

Table 2: In Vivo Anti-inflammatory Effects of 9-Palmitoyloxy-octadecanoic acid

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS) Colitis mice | 5 mg/kg, oral | 10 days | Prevented weight loss, improved colitis scores, reduced pro-inflammatory cytokine/chemokine expression. | [1][7][8] |

| High-Fat Diet (HFD)-fed mice | Oral gavage | 3 days | Reduced percentage of adipose tissue macrophages expressing TNFα and IL-1β. | [1] |

| db/db mice | 50 mg/kg, gavage | 4 weeks | Ameliorated carotid vascular calcification and myocardial hypertrophy. | [1] |

Metabolic Regulatory Activity

9-Palmitoyloxy-octadecanoic acid also exhibits significant metabolic regulatory effects, particularly in the context of glucose homeostasis.

Signaling Pathways

The metabolic benefits of 9-palmitoyloxy-octadecanoic acid are also largely attributed to its activation of GPR120. In adipocytes, signaling through GPR120 enhances insulin-stimulated glucose uptake.[1][9] Furthermore, administration of 9-palmitoyloxy-octadecanoic acid has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that promotes insulin secretion.[10] However, it is important to note that some studies have reported conflicting findings regarding the glucoregulatory activity of 9-palmitoyloxy-octadecanoic acid, suggesting that its effects on glucose metabolism may be context-dependent and require further investigation.[4][11]

Quantitative Data

The following table summarizes the in vivo metabolic effects of 9-palmitoyloxy-octadecanoic acid.

Table 3: In Vivo Metabolic Effects of 9-Palmitoyloxy-octadecanoic acid

| Animal Model | Treatment | Duration | Key Findings | Reference |

| High-Fat Diet (HFD)-fed mice | Single oral dose | Acute | Improved glucose tolerance. | [12] |

| High-Fat Diet (HFD)-fed mice | Oral gavage | - | Lowered basal glycemia. | [12] |

| db/db mice | 50 mg/kg, gavage | 2 weeks | Glucose-lowering effect. | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on the biological activities of 9-palmitoyloxy-octadecanoic acid.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a typical experiment to evaluate the ability of 9-palmitoyloxy-octadecanoic acid to inhibit LPS-induced cytokine production in a macrophage cell line.

Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Assay.

-

Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allowed to adhere overnight.[1]

-

Treatment: Cells are pre-treated for 1-2 hours with 9-palmitoyloxy-octadecanoic acid (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., DMSO or ethanol).[1]

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL).

-

Incubation: The cells are incubated for a specified period (e.g., 20 hours for IL-6 protein measurement).

-

Analysis:

-

Cytokine Protein Levels: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., IL-6, TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Gene Expression: Cells are harvested, and total RNA is extracted. The RNA is then reverse-transcribed to cDNA, and the relative expression of target genes is determined by quantitative real-time PCR (qPCR) using specific primers.

-

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol describes the use of a murine model of colitis to assess the in vivo anti-inflammatory efficacy of 9-palmitoyloxy-octadecanoic acid.

-

Animal Model: Wild-type mice are used.

-

Pre-treatment: Mice are orally administered with vehicle or 9-palmitoyloxy-octadecanoic acid (e.g., 5 mg/kg) once daily for 3 days.[7][8]

-

Induction of Colitis: Colitis is induced by administering 2% DSS in the drinking water for 10 days. The vehicle or 9-palmitoyloxy-octadecanoic acid treatment is continued throughout this period.[7][8]

-

Monitoring: Mice are monitored daily for weight loss and clinical signs of colitis (stool consistency, presence of blood).

-

Endpoint Analysis: At the end of the treatment period, the colon is collected for:

-

Histopathological analysis: To assess the degree of inflammation and tissue damage.

-

Gene expression analysis: To measure the levels of pro-inflammatory cytokines and chemokines.

-

Flow cytometry: To analyze the immune cell populations in the colon.

-

Oral Glucose Tolerance Test (OGTT)

This protocol is used to evaluate the effect of 9-palmitoyloxy-octadecanoic acid on glucose tolerance in mice.

-

Animal Model: High-fat diet-fed mice are often used as a model of insulin resistance.[12]

-

Fasting: Mice are fasted for a specified period (e.g., 4.5 hours) before the test.[12]

-

Treatment: A single oral dose of 9-palmitoyloxy-octadecanoic acid or vehicle is administered by gavage.[12]

-

Glucose Challenge: 30 minutes after treatment, a bolus of glucose (e.g., 2 g/kg body weight) is administered orally.[12]

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess glucose tolerance.

Conclusion

9-Palmitoyloxy-octadecanoic acid is an endogenous lipid with potent anti-inflammatory and metabolic regulatory properties. Its mechanism of action, primarily through the activation of GPR120 and subsequent inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic potential in inflammatory and metabolic diseases. The quantitative data from preclinical models demonstrate its efficacy in reducing inflammation and improving glucose homeostasis. The detailed experimental protocols provided herein serve as a guide for further investigation into the multifaceted biological activities of this promising lipid mediator. Future research should continue to explore the full therapeutic potential of 9-palmitoyloxy-octadecanoic acid and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of FAHFAs in Insulin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with significant potential in the modulation of metabolic and inflammatory diseases. Discovered through lipidomic analysis of adipose tissue in insulin-sensitive mice, FAHFAs have emerged as key players in glucose homeostasis and insulin signaling.[1][2][3] This technical guide provides an in-depth exploration of the role of FAHFAs in insulin signaling pathways, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders such as type 2 diabetes.

Introduction: The Discovery and Significance of FAHFAs

FAHFAs were first identified in the adipose tissue of mice overexpressing the GLUT4 glucose transporter, a model of enhanced insulin sensitivity.[1][2][3] These mice exhibited a remarkable 16- to 18-fold increase in FAHFA levels compared to wild-type controls.[1][2][3][4] Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid.[4] One of the most studied subfamilies is the palmitic acid esters of hydroxy stearic acids (PAHSAs), with the position of the ester linkage defining various isomers, such as 9-PAHSA.[1][2][3]

Subsequent research has established a strong correlation between FAHFA levels and insulin sensitivity in both animal models and humans.[2] Lower levels of PAHSAs have been consistently observed in the serum and adipose tissue of insulin-resistant individuals compared to their insulin-sensitive counterparts, suggesting that a deficiency in these lipids may contribute to the pathogenesis of type 2 diabetes.[2][4] Administration of FAHFAs, particularly PAHSAs, in mouse models of obesity and insulin resistance has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation.[2] These beneficial effects highlight the therapeutic potential of FAHFAs and their signaling pathways as novel targets for the development of anti-diabetic drugs.

Quantitative Data on FAHFA Levels and Effects

The following tables summarize the key quantitative findings from studies investigating the relationship between FAHFAs, insulin sensitivity, and glucose metabolism.

Table 1: Circulating and Adipose Tissue FAHFA Levels in Humans

| FAHFA Isomer(s) | Condition | Tissue/Fluid | Fold Change / % Difference | Reference |

| Total PAHSAs | Insulin-Resistant vs. Insulin-Sensitive | Serum | ~40% decrease | |

| 5-, 12/13-PAHSAs | Insulin-Resistant vs. Insulin-Sensitive | Serum | 40-55% decrease | |

| 9-PAHSA | Insulin-Resistant vs. Insulin-Sensitive | Serum | No significant change | |

| Total FAHFAs | Obese vs. Non-obese | Serum | Lower in obese individuals | [5] |

| 9-OAHSA | After surgery-induced weight loss | Serum | Increased | [5] |

Table 2: Effects of FAHFA Administration in Animal Models

| FAHFA Isomer | Animal Model | Parameter | Outcome | Reference |

| 9-PAHSA | High-fat diet-fed mice | Glucose Tolerance | Improved | |

| 9-PAHSA | High-fat diet-fed mice | Insulin Secretion | Stimulated | |

| 9-PAHSA | High-fat diet-fed mice | GLP-1 Secretion | Stimulated | |

| 5- and 9-PAHSA | Aged, chow-fed mice | Glucose Tolerance | Improved | [6] |

| 12-OAHSA | High-fat diet-fed mice | Insulin Tolerance | Improved | [6] |

Molecular Mechanisms: FAHFAs and the Insulin Signaling Cascade

FAHFAs exert their effects on insulin signaling through a multi-pronged mechanism, primarily involving the activation of G-protein coupled receptors (GPCRs) and the modulation of inflammatory pathways.

G-Protein Coupled Receptor Activation

The insulin-sensitizing effects of FAHFAs are largely mediated by their interaction with specific GPCRs, most notably GPR120 (also known as FFAR4) and GPR40 (FFAR1).

-

GPR120 in Adipocytes and Macrophages: In adipocytes, PAHSAs bind to and activate GPR120, leading to an enhancement of insulin-stimulated glucose uptake.[1][2] This process is crucial for clearing glucose from the bloodstream. GPR120 is also highly expressed in pro-inflammatory macrophages.[7] Activation of GPR120 by omega-3 fatty acids, and similarly by FAHFAs, exerts potent anti-inflammatory effects by inhibiting inflammatory signaling pathways.[7][8] This reduction in inflammation is a key mechanism for improving systemic insulin sensitivity, as chronic low-grade inflammation is a major contributor to insulin resistance.

-

GPR40 in Pancreatic β-cells: In pancreatic β-cells, FAHFAs can activate GPR40, which potentiates glucose-stimulated insulin secretion (GSIS).[9] This leads to a more robust insulin release in response to elevated blood glucose levels, thereby improving glycemic control.

Downstream Insulin Signaling

The activation of GPR120 by FAHFAs in adipocytes enhances the canonical insulin signaling pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of GLUT4-containing vesicles to the plasma membrane and subsequent glucose uptake. FAHFAs potentiate this process, likely through GPR120-mediated signaling that converges with the insulin signaling pathway. While the exact points of crosstalk are still under investigation, it is hypothesized that GPR120 activation may influence key nodes in the insulin signaling cascade, such as the phosphorylation of Akt (Protein Kinase B).

Anti-Inflammatory Effects

Chronic inflammation in adipose tissue is a hallmark of insulin resistance. FAHFAs have demonstrated significant anti-inflammatory properties.[10] They can reduce the expression of pro-inflammatory cytokines like TNFα and IL-1β in adipose tissue macrophages. By dampening this inflammatory response, FAHFAs help to restore a more insulin-sensitive environment.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions described, the following diagrams have been generated using Graphviz (DOT language).

Caption: FAHFA and Insulin Signaling Pathway in Adipocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acids, Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. escholarship.org [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

9-PAHSA: A Novel Endogenous Lipid as a Biomarker for Metabolic Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. 9-palmitic acid-hydroxy stearic acid (9-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA), has emerged as a promising biomarker and therapeutic target in metabolic disease. This technical guide provides a comprehensive overview of the core knowledge surrounding 9-PAHSA, including its association with metabolic health, underlying signaling pathways, and detailed experimental protocols for its study.

Introduction

9-PAHSA is a member of the FAHFA class of lipids, which were first discovered in the adipose tissue of insulin-sensitive mice.[1] Subsequent research has demonstrated that circulating and tissue levels of 9-PAHSA are significantly reduced in insulin-resistant individuals and patients with T2D, highlighting its potential as a biomarker for metabolic dysregulation.[1][2] Preclinical studies have further revealed that administration of 9-PAHSA can improve glucose tolerance, enhance insulin secretion, and exert potent anti-inflammatory effects, suggesting a causal role in maintaining metabolic homeostasis.[1][3] This guide will delve into the quantitative data supporting its role as a biomarker, the molecular mechanisms of its action, and the practical methodologies required for its investigation.

Data Presentation: 9-PAHSA Levels in Metabolic Disease

Consistent findings from human and animal studies demonstrate an inverse correlation between 9-PAHSA levels and the severity of metabolic disease. The following tables summarize key quantitative data from the literature.

Table 1: Serum 9-PAHSA Concentrations in Humans

| Population | Condition | n | Serum 9-PAHSA Concentration (ng/mL) | Fold Change vs. Healthy Controls | Reference |

| Elderly Humans | Type 2 Diabetes | 30 | ~1.5 | ~0.5x | [1] |

| Elderly Humans | Healthy Controls | 30 | ~3.0 | - | [1] |

Note: Approximate values are extracted from graphical representations in the cited literature.

Table 2: Effects of 9-PAHSA Administration in Animal Models of Metabolic Disease

| Animal Model | Treatment | Duration | Key Outcomes | Reference |

| db/db mice | 50 mg/kg 9-PAHSA (gavage) | 2 weeks | Reduced blood glucose levels | [1] |

| db/db mice | 50 mg/kg 9-PAHSA (gavage) | 4 weeks | Ameliorated carotid vascular calcification, attenuated myocardial hypertrophy and dysfunction | [1] |

| High-Fat Diet-fed mice | Chronic 5- & 9-PAHSA infusion | Not specified | Improved insulin sensitivity and glucose tolerance | [4] |

| Aged, glucose-intolerant chow-fed mice | Single oral dose of 9-PAHSA | Acute | Improved glucose tolerance, augmented insulin and GLP-1 secretion | [4] |

| High-Fat Diet-fed mice | Not specified | Not specified | Decreased adipose tissue inflammation | [1] |

Signaling Pathways of 9-PAHSA

The biological effects of 9-PAHSA are primarily mediated through its interaction with the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[5] Activation of GPR120 by 9-PAHSA initiates a cascade of downstream signaling events that culminate in improved metabolic control and reduced inflammation.

GPR120-Mediated Anti-inflammatory Signaling

One of the key mechanisms of 9-PAHSA is the inhibition of the pro-inflammatory NF-κB pathway.[5][6] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is a central driver of chronic low-grade inflammation associated with metabolic disease.

Regulation of Autophagy

Recent evidence suggests that 9-PAHSA may also play a significant role in regulating autophagy, a cellular process essential for clearing damaged organelles and maintaining cellular homeostasis.[1] In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to promote autophagic flux, potentially through the Akt/mTOR signaling pathway.[1]

Experimental Protocols

Quantification of 9-PAHSA in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 9-PAHSA from serum or plasma.

Materials:

-

Internal Standard (IS): 13C-labeled 9-PAHSA

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Chloroform

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw serum/plasma samples on ice.

-

To 100 µL of sample, add 900 µL of ice-cold methanol containing a known amount of 13C-labeled internal standard.

-

For tissues, homogenize a known weight of tissue in a suitable buffer and perform a lipid extraction (e.g., Bligh-Dyer).

-

-

Protein Precipitation:

-

Vortex the sample/methanol mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (for enrichment):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water).

-

Elute 9-PAHSA with a high percentage of organic solvent (e.g., 90% acetonitrile in water).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90% methanol).

-

Inject the sample onto a C18 column.

-

Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate 9-PAHSA from other lipids.

-

Detect and quantify 9-PAHSA and its internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

-

References

- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Unseen Architects: A Technical Guide to the Discovery and Significance of Branched Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their acyl chain. Initially discovered in the early 19th century, their biological significance has been increasingly recognized in recent decades. Predominantly found in bacteria, ruminant-derived food products, and certain human tissues, BCFAs play crucial roles in maintaining cell membrane fluidity, modulating signaling pathways, and influencing host-microbe interactions. This in-depth technical guide provides a comprehensive overview of the historical discovery of BCFAs, their diverse biological functions, and the experimental methodologies used for their study. Particular focus is given to their interaction with key cellular signaling pathways, including Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Nuclear Factor-kappa B (NF-κB), highlighting their potential as therapeutic targets in metabolic and inflammatory diseases. Detailed experimental protocols for the extraction and analysis of BCFAs are provided, alongside quantitative data on their distribution in various biological matrices.

A Historical Perspective: The Dawn of Branched-Chain Fatty Acid Discovery

The journey into the world of branched-chain fatty acids began in the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul. While meticulously studying animal fats, Chevreul isolated a novel fatty acid from the head oil of dolphins and porpoises in 1823, which he named "acide phocénique," now known as isovaleric acid.[1] This marked the first identification of a fatty acid with a branched-chain structure, a departure from the more common straight-chain fatty acids. Chevreul's groundbreaking research, published in his seminal work "Recherches chimiques sur les corps gras d'origine animale," laid the foundation for the field of lipid chemistry and opened the door to understanding the vast diversity of fatty acid structures.[2][3] His meticulous methods of isolation and characterization, including the use of melting points to assess purity, were revolutionary for his time.[4]

For much of the following century, the focus of fatty acid research remained on straight-chain variants. However, with the advent of more sophisticated analytical techniques in the 20th century, the prevalence and importance of BCFAs in the biological world became increasingly apparent. Researchers began to identify iso- and anteiso-fatty acids, characterized by a methyl group on the penultimate or antepenultimate carbon, respectively, as major components of bacterial cell membranes.[5][6] This discovery was pivotal, as it highlighted a fundamental structural difference in the lipids of many microorganisms compared to those of higher eukaryotes and established their importance in microbial physiology and taxonomy.

The Significance of Branched Architecture: Biological Roles and Mechanisms

Branched-chain fatty acids are far more than mere structural variants; they are active participants in a multitude of biological processes, from maintaining the physical properties of cell membranes to acting as potent signaling molecules.

Architects of the Cell Membrane

The methyl branches in BCFAs introduce kinks in their acyl chains, preventing the tight packing that is characteristic of saturated straight-chain fatty acids. This structural disruption has a profound effect on the biophysical properties of cell membranes. In bacteria, where BCFAs can constitute a significant portion of the membrane lipids, they play a critical role in regulating membrane fluidity.[6][7] This is particularly important for bacteria that inhabit environments with fluctuating temperatures, as the lower melting points of BCFAs help to maintain the membrane in a fluid state, which is essential for the function of membrane-bound proteins and transport processes.

Modulators of Cellular Signaling

Beyond their structural role, BCFAs have emerged as important signaling molecules, capable of influencing key cellular pathways involved in metabolism and inflammation.

Recent research has identified BCFAs, specifically their CoA thioesters, as high-affinity ligands for PPARα, a nuclear receptor that plays a central role in lipid metabolism.[8] The binding of BCFA-CoA to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in fatty acid oxidation.[8] This suggests that BCFAs can actively regulate their own breakdown and contribute to overall lipid homeostasis. The monomethyl BCFA isopalmitic acid (IPA) has been shown to be a potent PPARα activator.[9]

Chronic inflammation is a hallmark of many metabolic diseases. BCFAs have demonstrated anti-inflammatory properties, in part through their ability to modulate the NF-κB signaling pathway. In intestinal epithelial cells, BCFAs have been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like interleukin-8 (IL-8).[10] This effect is mediated by the inhibition of Toll-like receptor 4 (TLR4) signaling, which in turn prevents the activation of NF-κB, a key transcription factor for inflammatory genes.[10] This suggests a protective role for BCFAs in maintaining gut health and mitigating intestinal inflammation.[3]

Quantitative Distribution of Branched-Chain Fatty Acids

The abundance of BCFAs varies significantly across different biological sources. Ruminant-derived products are particularly rich in these fatty acids due to the synthetic activity of their gut microbiota.

Table 1: Concentration of Branched-Chain Fatty Acids in Various Food Products

| Food Product | Total BCFA (% of total fatty acids) | Predominant BCFAs | Reference(s) |

| Cow's Milk | 1.7 - 3.4 | iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0 | [11] |

| Sheep's Milk | 1.8 - 3.1 | iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0 | [12] |

| Goat's Milk | 1.2 - 2.4 | iso-15:0, anteiso-15:0, iso-17:0, anteiso-17:0 | [12] |

| Camel's Milk | ~6.0 | Not specified | |

| Human Milk | ~0.4 | Not specified | [7][13][14] |

| Beef | Variable | iso-14:0, iso-16:0, iso-15:0, iso-17:0, anteiso-15:0, anteiso-17:0 | [12] |

| Lamb | Variable | iso-14:0, iso-16:0, iso-15:0, iso-17:0, anteiso-15:0, anteiso-17:0 | [12] |

| Yogurt | ~152 mg/serving | Not specified | [11] |

| Butter | ~195 mg/serving | Not specified | [11] |

| Cheddar Cheese | ~148 mg/serving | Not specified | [11] |

Table 2: Concentration of Branched-Chain Fatty Acids in Human Tissues

| Tissue | Condition | Total BCFA (% of total fatty acids) | Key Findings | Reference(s) |

| Adipose Tissue | Lean individuals | Higher | Adipose tissue BCFA content is positively correlated with insulin sensitivity. | [6] |

| Adipose Tissue | Obese individuals | ~30% lower than lean | Lower BCFA levels are associated with obesity. | [6] |

| Serum | Non-obese women | Higher | iso-BCFAs are inversely associated with BMI. | [11] |

| Serum | Obese women | Lower | - | [11] |

Experimental Protocols for the Study of Branched-Chain Fatty Acids

The accurate analysis of BCFAs requires specific and robust experimental protocols, from initial lipid extraction to final quantification. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for BCFA analysis.

Lipid Extraction from Tissues and Cells

The Bligh and Dyer method is a widely used protocol for the efficient extraction of total lipids from biological samples.[8][15]

Protocol 1: Bligh and Dyer Lipid Extraction

-

Homogenization: Homogenize the tissue or cell pellet in a chloroform:methanol:water (1:2:0.8, v/v/v) solution.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Washing: The chloroform phase is washed with a methanol:water (1:1, v/v) solution to remove non-lipid contaminants.

-

Drying: The final chloroform extract is dried under a stream of nitrogen gas.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs) through a process called transesterification.[16][17]

Protocol 2: Transesterification to FAMEs

-

Reagent Preparation: Prepare a solution of 1.25 M HCl in methanol.

-

Reaction: Add the methanolic HCl to the dried lipid extract.

-

Incubation: Heat the mixture at 85°C for 1 hour.

-

Extraction: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge to separate the phases.

-

FAME Collection: The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and quantification of FAMEs are performed using a gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

-

Column: A polar capillary column, such as a DB-23 or similar, is typically used for the separation of FAMEs.

-

Injector: Splitless injection is commonly employed to maximize the transfer of analytes to the column.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 50°C), ramp up to an intermediate temperature (e.g., 180°C), and then to a final temperature (e.g., 230°C).

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Future Directions and Therapeutic Potential

The growing body of evidence highlighting the diverse biological roles of branched-chain fatty acids has opened up new avenues for research and therapeutic development. Their ability to modulate key metabolic and inflammatory pathways suggests their potential as novel therapeutic agents for conditions such as metabolic syndrome, obesity, and inflammatory bowel disease. Further research is needed to fully elucidate the specific mechanisms of action of different BCFA isomers and to explore their potential for clinical applications. The development of targeted nutritional interventions or pharmacological agents that modulate BCFA levels could offer new strategies for the prevention and treatment of a range of chronic diseases.

Conclusion

From their initial discovery as structural curiosities to their current recognition as potent signaling molecules, branched-chain fatty acids have traveled a long and fascinating scientific journey. This technical guide has provided a comprehensive overview of their history, biological significance, and the methodologies used for their study. For researchers, scientists, and drug development professionals, a deeper understanding of these "unseen architects" of cellular function will be crucial in unlocking their full therapeutic potential and translating this knowledge into novel strategies for improving human health.

References

- 1. Michel Eugène Chevreul - Wikipedia [en.wikipedia.org]

- 2. aocs.org [aocs.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Chevreul Work | Cyberlipid [cyberlipid.gerli.com]

- 5. aquaculture.ugent.be [aquaculture.ugent.be]

- 6. Adipose tissue monomethyl branched chain fatty acids and insulin sensitivity: effects of obesity and weight loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tabaslab.com [tabaslab.com]

- 8. biochem.wustl.edu [biochem.wustl.edu]

- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid Extraction [bio-protocol.org]

- 11. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Nutritional Factors on Fat Content, Fatty Acid Composition, and Sensorial Properties of Meat and Milk from Domesticated Ruminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aocs.org [aocs.org]

- 14. Contribution of Chevreul to lipid chemistry | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 15. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 16. 2.4. Lipid Transesterification and GC-MS Analysis [bio-protocol.org]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of 9-PAHSA Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated therapeutic potential. Among these, 9-palmitic acid hydroxy stearic acid (9-PAHSA) has been identified as a significant mediator of anti-inflammatory responses. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of 9-PAHSA. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a thorough resource for researchers in lipid biology and drug development.

Introduction to FAHFAs and 9-PAHSA

Discovered in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with notable anti-diabetic and anti-inflammatory properties.[1] These lipids consist of a fatty acid esterified to a hydroxy fatty acid.[1] The specific regioisomer is determined by the position of the ester branch on the hydroxy fatty acid backbone; for instance, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[1]

Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong correlation with insulin sensitivity.[1][2] 9-PAHSA is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[1] Administration of 9-PAHSA has been shown to decrease adipose tissue inflammation and improve glucose tolerance in murine models.[1][2] While both S- and R-stereoisomers of 9-PAHSA exhibit anti-inflammatory effects, the S-enantiomer appears to be more potent in mediating metabolic benefits such as glucose uptake.[1] This guide focuses specifically on the anti-inflammatory functions of the 9-PAHSA family.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.[1]

GPR120-Mediated Signaling

A key mechanism for 9-PAHSA's anti-inflammatory activity is its function as a ligand for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][3] GPR120 is recognized as an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[1] In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[1]

Upon activation by 9-PAHSA, GPR120 initiates a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[1][4] This inhibitory action prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[1][5] Studies using GPR120 knockdown in 3T3-L1 cells have confirmed that the anti-inflammatory effects of 9-PAHSA are significantly attenuated in the absence of the receptor.[1][3]

Chemokine Receptor Antagonism

Recent studies have revealed that 9-PAHSA can also exert weak anti-inflammatory effects by acting as an antagonist on selected chemokine receptors, specifically CCR6, CCR7, CXCR4, and CXCR5, with an IC50 in the micromolar range.[6][7] This antagonism can reduce the migration of immune cells, such as T-cells, to sites of inflammation. For example, 9-PAHSA has been shown to reduce CCL19-induced human CD4+ T-cell migration.[7]

Other Potential Mechanisms

While GPR120 is a primary mediator, PAHSAs have also been identified as selective agonists for GPR40, another fatty acid receptor involved in glucose homeostasis.[8] Blocking GPR40 can reverse some of the metabolic benefits of PAHSA treatment.[8] Although its direct role in 9-PAHSA's anti-inflammatory action is less defined than GPR120, the interplay between these receptors in metabolic and inflammatory signaling is an area of active investigation.[1]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of 9-PAHSA have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of 9-PAHSA on Cytokine and Chemokine Secretion

| Cell Type | Stimulant | 9-PAHSA Concentration | Measured Marker | Result | Reference |

| Human PBMCs (MIMIC® PTE) | LPS (10 ng/mL) | 10 µM | CXCL10 | 2-fold reduction in secretion | [6] |

| Human PBMCs (MIMIC® PTE) | LPS (10 ng/mL) | 100 µM | CXCL10 | 3.7-fold reduction in secretion (p < 0.001) | [6] |

| Human PBMCs (MIMIC® PTE) | LPS | 10-100 µM | MIP-1 beta, MCP | Reduced secretion | [6][7] |

| Mouse Macrophage-like (RAW 264.7) | LPS (100 ng/mL) | 2-10 µM | IL-1β, IL-6 (gene expression) | Suppressed gene expression, comparable to 10 µM dexamethasone | [9] |

| Mouse Bone Marrow-Derived Macrophages | LPS | Not specified | TNF-α, IL-6 | Attenuated secretion | [6] |

Table 2: In Vivo Effects of 9-PAHSA on Inflammatory Markers

| Animal Model | Treatment | Tissue/Cell Type | Measured Marker | Result | Reference |

| High-Fat Diet (HFD) Mice | Chronic 9-PAHSA | Adipose Tissue Macrophages | IL-1β, TNF-α | Reduced number of pro-inflammatory macrophages | [8] |

| HFD Mice | Consecutive gavage | Adipose Tissue Macrophages | TNF-α, IL-1β | Significant reduction in cytokine levels | [5] |

| Chemically Induced Colitis Mice | 9-PAHSA treatment | Colon | Clinical outcomes | Significant improvements, suggesting remediation of inflammation | [5] |

Table 3: Effects of 9-PAHSA on Immune Cell Activation

| Cell Type | Stimulant | 9-PAHSA Treatment | Measured Marker | Result | Reference |

| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | Dose-dependent | CD80, CD86, CD40, MHCII | Abrogated expression | [5] |

| Human CD4+ T-cells | CCL19 (300 ng/mL) | 10 µM | Cell Migration | Reduced migration | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on 9-PAHSA's anti-inflammatory properties.

In Vitro Human Cellular Model of Innate Immunity (MIMIC® PTE)

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) from healthy donors are enriched by Ficoll density gradient separation.[6]

-

Culture and Differentiation: PBMCs are cultured in conditions that replicate the physiologic migration of monocytes through the vasculature into tissue, leading to the derivation of dendritic cells.[6]

-

Treatment: The MIMIC® PTE constructs are pre-activated with LPS (concentration determined by pilot experiments, e.g., 10 ng/mL). Subsequently, different concentrations of 9-PAHSA (e.g., 10-100 µM) are added.[6]

-

Analysis: Supernatants are collected to measure the secretion of a panel of cytokines and chemokines using multiplex assays.[6]

Macrophage Culture and Stimulation

-

Cell Line: RAW 264.7, a mouse macrophage-like cell line, is commonly used.[9]

-

Seeding: Cells are seeded at a density of 3 x 10^6 cells into a 10 cm petri dish.[9]

-

Treatment: Cells are treated with LPS (e.g., 100 ng/mL) to induce an inflammatory response, with or without co-incubation of 9-PAHSA (e.g., 2 and 10 µM).[9]

-

Analysis:

-

Gene Expression (RT-qPCR): RNA is isolated, and the mRNA expression of cytokines like IL-1β and IL-6 is determined by quantitative reverse transcription-polymerase chain reaction.[9]

-

Protein Secretion (ELISA): Culture supernatants are analyzed for secreted cytokines using enzyme-linked immunosorbent assays.

-

GPCR Activation Assays

-

Cell Lines: HEK293 cells overexpressing the GPCR of interest (e.g., GPR120 or GPR40) are utilized.[6]

-

Calcium Flux Assay: For G protein-dependent endpoints, cells co-expressing the GPCR and a chimeric Gα16 protein are used. Changes in intracellular calcium concentration upon ligand binding are measured.[6]

-

β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPCR, providing another readout of receptor activation.

T-Cell Migration Assay

-

Apparatus: A 24-well Boyden-Chamber trans-well setup is used.[7]

-

Procedure:

-

Quantification: The number of cells that migrate to the lower chamber is quantified to determine the extent of migration inhibition.

Conclusion

9-PAHSA is an endogenous lipid with well-documented anti-inflammatory effects, in addition to its known anti-diabetic properties.[1] Its primary mechanism of action involves the activation of GPR120 and the subsequent inhibition of the pro-inflammatory NF-κB pathway, providing a clear rationale for its therapeutic potential.[1][4] Furthermore, its ability to antagonize specific chemokine receptors adds another layer to its immunomodulatory functions.[6][7]

Quantitative data from a range of preclinical models consistently demonstrate its ability to suppress inflammatory markers and ameliorate disease phenotypes in inflammatory conditions.[5][8] However, it is worth noting that some studies suggest the anti-inflammatory potential is weak and requires high concentrations of 9-PAHSA.[6][7] The detailed experimental protocols provided herein offer a foundation for further investigation. Continued research into the FAHFA family of lipids is poised to uncover new opportunities for treating metabolic and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of a Novel Lipid: An In-depth Technical Guide to the Stereoisomers of 9-PAHSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with significant therapeutic potential. Among these, 9-palmitic acid-hydroxy-stearic acid (9-PAHSA) has emerged as a key molecule with potent anti-diabetic and anti-inflammatory properties. The presence of a chiral center at the 9th carbon of the hydroxystearic acid backbone gives rise to two stereoisomers, 9(R)-PAHSA and 9(S)-PAHSA, which, as current research reveals, possess distinct biological activities and mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of these stereoisomers, summarizing key quantitative data, detailing experimental protocols for their study, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of metabolic disease, immunology, and therapeutic development.

Introduction: The Significance of Stereochemistry in 9-PAHSA Biology

The discovery of FAHFAs has opened new avenues in lipid research, revealing their roles as signaling molecules with profound effects on metabolic and inflammatory processes.[1][2] Levels of PAHSAs in serum and adipose tissue have been shown to correlate positively with insulin sensitivity in humans.[3] 9-PAHSA, one of the most abundant and well-characterized PAHSA isomers, has been the subject of intensive investigation.[3]

The chirality of 9-PAHSA is a critical determinant of its biological function.[3] While the racemic mixture of 9-PAHSA demonstrates beneficial effects, dissecting the individual contributions of the 9(R)- and 9(S)-PAHSA enantiomers has unveiled a fascinating dichotomy in their activities. Notably, while both isomers exhibit anti-inflammatory properties, the S-enantiomer, 9(S)-PAHSA, appears to be the more potent modulator of glucose homeostasis.[4][5] This stereospecificity has significant implications for drug development, suggesting that enantiomerically pure compounds may offer enhanced therapeutic efficacy and reduced off-target effects.

Interestingly, studies have shown that 9(R)-PAHSA is the predominant stereoisomer found in the adipose tissue of certain mouse models.[1][6] The biosynthesis and degradation of 9-PAHSA are also stereospecific, with a cellular preference for the production of the R-isomer and selective hydrolysis of the S-isomer by the enzyme carboxyl ester lipase (CEL).[1][3]

Quantitative Data on the Differential Effects of 9-PAHSA Stereoisomers

The following tables summarize the key quantitative findings from various studies, highlighting the distinct biological activities of 9(R)-PAHSA and 9(S)-PAHSA.

Table 1: Comparative Metabolic Effects of 9-PAHSA Stereoisomers

| Biological Activity | 9(S)-PAHSA | 9(R)-PAHSA | Key Findings |

| Glucose-Stimulated Insulin Secretion (GSIS) | More Potent | Less Potent | 9(S)-PAHSA demonstrates a significant advantage over 9(R)-PAHSA in promoting GSIS.[4][6] |

| Insulin-Stimulated Glucose Uptake | More Potent | Less Potent | 9(S)-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[4][5][6] |

| GPR40 Receptor Activation | Higher Affinity | Lower Affinity | The superior metabolic effects of 9(S)-PAHSA are largely attributed to its higher affinity for the G protein-coupled receptor 40 (GPR40).[4][6][7] |

Table 2: Comparative Anti-inflammatory Effects of 9-PAHSA Stereoisomers

| Biological Activity | 9(S)-PAHSA | 9(R)-PAHSA | Key Findings |

| GPR120 Receptor Activation | Agonist | Agonist | Both stereoisomers activate G protein-coupled receptor 120 (GPR120) to exert anti-inflammatory effects.[4][8][9] |

| NF-κB Pathway Inhibition | Effective | Effective | Both isomers inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway.[4][8] |

| Cytokine Reduction | Effective | Effective | Both isomers have been shown to reduce the secretion of pro-inflammatory cytokines.[4] |

Table 3: In Vitro Glucose Uptake in Adipocytes

| Cell Line | Compound | Concentration | Treatment Duration | Effect on Glucose Uptake |

| 3T3-L1 Adipocytes | 9-PAHSA (racemic) | 20 µM | 6 days | Increased glucose transport at submaximal and maximal insulin concentrations.[10] |

| Human & Mouse 3T3-L1 Adipocytes | 9-PAHSA | 20 µM | 48 hours | No increase in basal or insulin-stimulated glucose uptake.[11][12] |

Note: The conflicting findings in Table 3 underscore the need for standardized experimental protocols and further investigation to fully elucidate the effects of 9-PAHSA on glucose uptake. Methodological differences, such as the vehicle used for PAHSA administration, may contribute to these discrepancies.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 9-PAHSA stereoisomers.

Chiral Separation of 9-PAHSA Enantiomers by HPLC

This protocol is adapted from validated methods for the enantioselective analysis of 9-PAHSA isomers.[1][6]

Materials and Equipment:

-

HPLC System: Standard HPLC or UHPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometer detector.[6]

-

Chiral Column: Lux 3 μm Cellulose-3 column.[1]

-

Solvents: HPLC-grade methanol (MeOH) and water (H₂O).[6]

-

Additives: Formic acid (FA) for LC-MS or Trifluoroacetic acid (TFA) for UV detection.[6]

-

Standards: Enantiopure 9(R)-PAHSA and 9(S)-PAHSA, and racemic 9-PAHSA.[6]

Procedure:

-

Sample Preparation: For biological samples, perform lipid extraction using a method like Bligh-Dyer or Folch, followed by solid-phase extraction (SPE) to enrich the FAHFA fraction.[6]

-

Mobile Phase Preparation: Prepare the mobile phase: Methanol / Water / Formic Acid (96:4:0.1, v/v/v). Degas the mobile phase thoroughly.[1][6]

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

-

Injection: Inject the prepared sample or standard.[6]

-

Isocratic Elution: Perform the chromatographic run using the prepared mobile phase.[6] Under these conditions, S-9-PAHSA typically elutes before R-9-PAHSA.[1]

In Vitro Glucose Uptake Assay in Adipocytes

This protocol outlines a general procedure to measure the effect of 9-PAHSA stereoisomers on glucose uptake in adipocyte cell lines (e.g., 3T3-L1).[10]

Materials and Reagents:

-

Differentiated adipocytes (e.g., 3T3-L1).

-

9(R)-PAHSA and 9(S)-PAHSA.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG.

-

Insulin.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes.

-

Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours.

-

PAHSA Treatment: Treat the cells with the desired concentrations of 9(R)-PAHSA or 9(S)-PAHSA for a specified duration.

-

Insulin Stimulation: Stimulate the cells with a submaximal concentration of insulin for 15-30 minutes.

-

Glucose Uptake Measurement:

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing the radiolabeled or fluorescent glucose analog and incubate for 5-10 minutes.

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the intracellular radioactivity or fluorescence.

-

In Vivo Administration of 9-PAHSA in Mice for Metabolic Studies

This protocol describes the preparation and administration of 9-PAHSA to mice for assessing its metabolic effects.[13]

Materials:

-

9(R)-PAHSA or 9(S)-PAHSA.

-

Vehicle solution: 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).[13]

-

Oral gavage needles.

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the vehicle solution.

-

Weigh the required amount of the 9-PAHSA isomer based on the desired dose (e.g., 50 mg/kg).

-

Dissolve the 9-PAHSA in the vehicle. Gentle warming and vortexing can aid dissolution. Ensure the final solution is clear.[13]

-

-

Administration:

-

Administer the solution to mice via oral gavage.[13]

-

-

Metabolic Assessment:

-

Perform metabolic tests such as an Oral Glucose Tolerance Test (OGTT) or an Intraperitoneal Insulin Tolerance Test (IPITT) at desired time points after administration.[13]

-

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the 9-PAHSA stereoisomers are a direct consequence of their differential engagement with specific signaling pathways, primarily involving G-protein coupled receptors (GPCRs).[3]

Metabolic Signaling: The Role of GPR40

The superior metabolic effects of 9(S)-PAHSA are predominantly mediated through its higher affinity for GPR40, a receptor highly expressed in pancreatic β-cells.[4][7] Activation of GPR40 by 9(S)-PAHSA leads to enhanced glucose-stimulated insulin secretion (GSIS).[4][6]

References

- 1. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9‑Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation [escholarship.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]

- 12. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Quantitative Analysis of 9-PAHSA Using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction